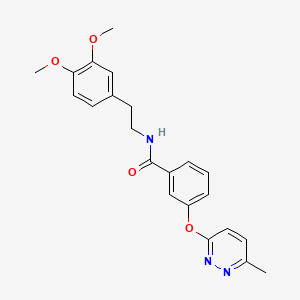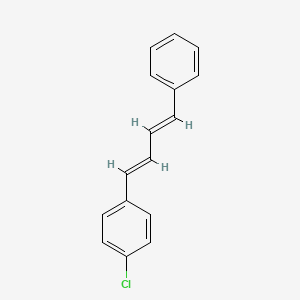
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene
Descripción general
Descripción
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene, also known as 4-chloro-1,3-diphenyl-1-butadiene, is an important organic compound that has been extensively studied due to its wide range of applications. This compound is used in various fields, such as organic chemistry, materials science, and pharmaceuticals. It is also used in the synthesis of other compounds and has been found to be an effective catalyst in various reactions. In
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used to study the structure-property relationships of various materials.
Mecanismo De Acción
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene is an electrophilic compound, meaning it is capable of accepting electrons from other molecules. It has been found to undergo a variety of reactions, such as addition, substitution, and oxidation-reduction reactions. The addition reaction is the most common and involves the addition of a nucleophile, such as a halide, to the molecule. The substitution reaction involves the replacement of one group of atoms with another group of atoms, while the oxidation-reduction reaction involves the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. Additionally, it has been found to have a variety of other biological effects, such as antioxidant activity, anti-allergic activity, and anti-microbial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that it is a relatively reactive compound and can easily undergo unwanted side reactions. Additionally, it can be difficult to purify and isolate the product from other compounds.
Direcciones Futuras
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a wide range of potential applications and future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to explore the biological and physiological effects of this compound. Additionally, further research could be done to explore the potential use of this compound as a catalyst for various reactions. Finally, further research could be done to explore the potential use of this compound in materials science and pharmaceuticals.
Propiedades
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


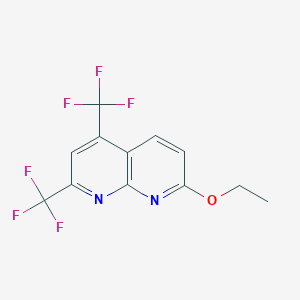
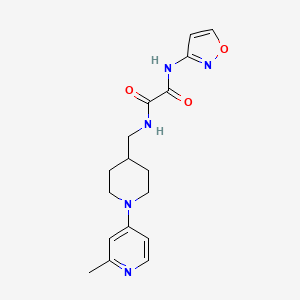

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)
![3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2419213.png)

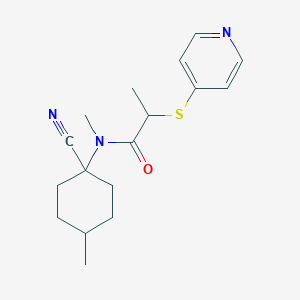
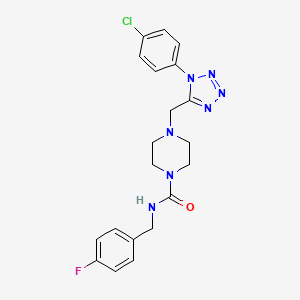
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2419222.png)

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)
